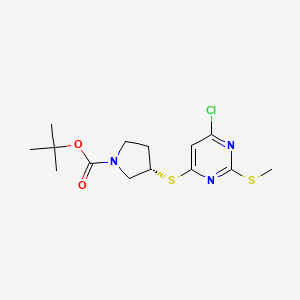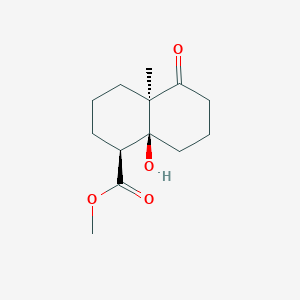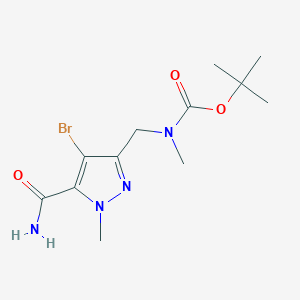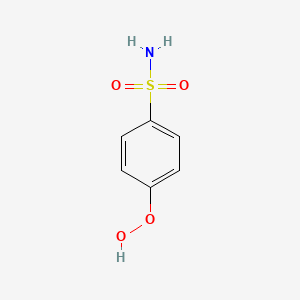![molecular formula C10H13N3O B13966574 3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)
3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. This class of compounds is known for its unique chemical structure and versatility, making it valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,5-a]pyrazine scaffold through the formation of carbon–carbon, carbon–nitrogen, and carbon–hydrogen bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted imidazo[1,5-a]pyrazine compounds .
Aplicaciones Científicas De Investigación
3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one include other imidazo[1,5-a]pyrazine derivatives, such as:
- Imidazo[1,5-a]pyridine derivatives
- Imidazo[1,2-a]pyrazine derivatives
- Imidazo[1,2-a]pyrimidine derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the resulting unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
6-methyl-3-propan-2-yl-7H-imidazo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C10H13N3O/c1-6(2)9-11-4-8-10(14)12-7(3)5-13(8)9/h4-6H,1-3H3,(H,12,14) |
Clave InChI |
KWTOEFJOHNYYLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=CN=C2C(C)C)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-](/img/structure/B13966521.png)
![4'-Heptyl-[1,1'-bicyclohexyl]-4-one](/img/structure/B13966528.png)

![Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester](/img/structure/B13966533.png)



![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)

